molecular formula C15H11ClN2O B593387 Desmethyldiazepam-d5 CAS No. 65891-80-7

Desmethyldiazepam-d5

Cat. No.: B593387
CAS No.: 65891-80-7
M. Wt: 275.74 g/mol
InChI Key: AKPLHCDWDRPJGD-RALIUCGRSA-N
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Description

Nordiazepam-d5 is a deuterated form of nordiazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Nordiazepam-d5 is primarily used as an internal standard in analytical chemistry, particularly in the quantification of nordiazepam levels in biological samples such as urine, serum, or plasma using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Mechanism of Action

Target of Action

Nordiazepam-d5, also known as Desmethyldiazepam-d5, primarily targets the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Nordiazepam-d5 acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to the benzodiazepine binding site on the GABA (A) Receptor, enhancing the inhibitory effect of GABA on neuronal excitability . This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Nordiazepam-d5 is an intermediate in the metabolism of Diazepam to Oxazepam . It is metabolized to either nordiazepam by Cytochrome P450 (CYP) 2C19 or to temazepam by CYP3A4 . These metabolites are then biotransformed to oxazepam by hydroxylation or demethylation .

Pharmacokinetics

The pharmacokinetics of Nordiazepam-d5 involves absorption, distribution, metabolism, and excretion (ADME). The urinary metabolite nordiazepam peaks at 1.17 ng/mL and 100.21 hours . The elimination half-life for diazepam is 119.58 hours, and the clearance is 65.77 L/h . The elimination half-life of the metabolites nordiazepam is 310.58 hours .

Result of Action

The action of Nordiazepam-d5 results in amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders . Its occurrence as a metabolite is responsible for most cumulative side-effects of its myriad of pro-drugs when they are used repeatedly at moderate-high doses .

Action Environment

The action, efficacy, and stability of Nordiazepam-d5 can be influenced by various environmental factors. For instance, the presence of Cytochrome P450 (CYP) 3A4 and 2C19 inhibitors can affect the metabolism of Nordiazepam-d5 . Additionally, factors such as age and sex are known to impact its elimination half-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nordiazepam-d5 involves the deuteration of nordiazepam. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without altering the chemical structure of nordiazepam .

Industrial Production Methods

Industrial production of nordiazepam-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Nordiazepam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nordiazepam-d5 is unique due to its specific use as an internal standard for nordiazepam quantification. Its deuterated nature provides distinct mass spectrometric properties, allowing for accurate and precise quantification in complex biological matrices. This makes it an invaluable tool in analytical and forensic chemistry .

Properties

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLHCDWDRPJGD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675807
Record name Nordiazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65891-80-7
Record name Nordiazepam D5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordiazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethyldiazepam-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORDIAZEPAM D5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reflux 1.76 g. (0.005 moles) of 2-(2-bromoacetamido)-5-chlorobenzophenone, 2.80 g. (0.02 moles) of hexamethylenetetramine and 1.96 g. (0.020 moles) of ammonium bromide in 14 ml. of 85% (v/v) aqueous isopropyl alcohol for 2 hours. Pour the reaction mixture into water and extract with benzene. Dry the benzene solution over anhydrous sodium sulfate. Filter and evaporate to dryness. After recrystallization, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is obtained. In thin layer chromatography the product shows a single spot (silica gel GF plates, benzene-ethyl acetate-acetic acid=18:3:1), m.p. 213°-215° C.
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0.005 mol
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7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods II

Procedure details

50 μl of internal standard (15 mg/L prazepam) were added to 1.0 ml of serum sample. Concentrated ammonium hydroxide (0.2 ml) was added prior to extraction with 4.5 ml of n-butyl chloride. The samples were shaken for 5 minutes and then centrifuged. The organic layer was removed and evaporated. The sample was reconstituted in 25 μl ethanol; 2 μl were then injected into the gas chromatograph. Quantitation was done by comparison to standard curves obtained for diazepam and nordiazepam.
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prazepam
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0.2 mL
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diazepam
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nordiazepam

Synthesis routes and methods III

Procedure details

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O=C1CN=C(c2ccccc2)c2cc(Cl)ccc2N1

Synthesis routes and methods IV

Procedure details

1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one; 7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one; 5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one;
Name
1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one
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0 (± 1) mol
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1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
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1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one
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7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
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5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one
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1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
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7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
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1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one
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7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods V

Procedure details

Acetic acid is added to a solution of 0.409 g. (0.001 moles) of 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid, monopotassium salt, potassium hydroxide (4306 CB) in 4 ml. of distilled water to adjust the solution to pH 4. The solution is heated on a water bath for 15 minutes; a solid precipitates which is separated, washed with water and dried; weight 0.216 g; m.p. 214°-216°C; yield 80%. This product is identical with the product obtained in Example 14.
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Reaction Step Five
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7-Chloro-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Yield
80%

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